molecular formula C3H3IN2S B3317896 5-Iodo-3-methyl-1,2,4-thiadiazole CAS No. 98026-50-7

5-Iodo-3-methyl-1,2,4-thiadiazole

Cat. No. B3317896
CAS RN: 98026-50-7
M. Wt: 226.04 g/mol
InChI Key: CROMKMCAZNXRCV-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-1,2,4-thiadiazole is a type of thiadiazole compound . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .


Synthesis Analysis

The synthesis of thiadiazole-based therapeutic agents involves varying substituents on the aromatic ring. A key building block, namely 3,5-diiodo-1,2,4-thiadiazole, has been synthesized and characterized for the first time . This compound exhibited high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .


Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methyl-1,2,4-thiadiazole is characterized by NMR, IR, Raman, mass, and UV spectroscopies, and their solid phase structures have been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds. One efficient route to produce molecules incorporating the thiadiazole unit could be the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazole moiety .


Physical And Chemical Properties Analysis

Thiadiazoles are generally solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Safety and Hazards

Thiadiazole compounds can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is recommended to handle these compounds with care, using protective gloves, clothing, and eye protection, and to use them only outdoors or in a well-ventilated area .

Future Directions

Thiadiazole derivatives have shown potential as antimicrobial agents . Future research could focus on the development of synthetic protocols for the production of thiadiazole-based therapeutic agents . Additionally, structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds, showing good prospects as antimicrobial agents .

properties

IUPAC Name

5-iodo-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2S/c1-2-5-3(4)7-6-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROMKMCAZNXRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methyl-1,2,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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